molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No. B095823
CAS RN: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
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Description

4-Nitrophenyl trifluoromethanesulfonate is a chemical compound that is part of a broader class of nitrophenyl compounds with potential applications in various chemical reactions. While the provided papers do not directly discuss 4-nitrophenyl trifluoromethanesulfonate, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as fluoromethyl-2,4,6-trinitrophenylsulfonate, involves the introduction of a CH2F group into selected nucleophiles, indicating that similar methods could potentially be applied to synthesize 4-nitrophenyl trifluoromethanesulfonate derivatives . Additionally, the preparation of 4'-bromophenacyl trifluoromethanesulfonate ester through the reaction with trifluoromethanesulfonic acid suggests that trifluoromethanesulfonic acid is a key reagent in the synthesis of trifluoromethanesulfonate compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-nitrophenyl trifluoromethanesulfonate, such as N-(4-nitrophenyl)-N-phenylsulfonamide, has been determined by X-ray diffraction, revealing a distorted tetrahedral configuration around the sulfur atom . This information can be extrapolated to suggest that 4-nitrophenyl trifluoromethanesulfonate may also exhibit a similar configuration.

Chemical Reactions Analysis

The reactivity of nitro groups in trifluoromethanesulfonic acid has been studied, showing that reactions with 2-nitrobenzyl alcohol can yield amino-phenyl trifluoromethanesulfonate derivatives . This indicates that nitro groups in the presence of trifluoromethanesulfonic acid can undergo redox reactions to form new compounds, which could be relevant for understanding the reactivity of 4-nitrophenyl trifluoromethanesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl trifluoromethanesulfonate can be inferred from studies on similar compounds. For instance, the crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide suggests that the presence of a nitro group can influence the overall geometry and intermolecular interactions of the molecule . Additionally, the spectroscopic studies of complexes involving 4-nitrophenyl[bis(ethylsulfonyl)]methane provide insights into the behavior of nitrophenyl compounds in different solvents, which could be relevant for understanding the solubility and stability of 4-nitrophenyl trifluoromethanesulfonate .

Scientific Research Applications

Application in Catalysis

4-Nitrophenyl trifluoromethanesulfonate has been noted for its role in catalysis. For example, Scandium trifluoromethanesulfonate, which is closely related, has been used as a Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in esterification processes. This compound has shown remarkable catalytic activity, particularly in the selective macrolactonization of omega-hydroxy carboxylic acids, and can be employed for acylation of both primary and sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Use in Organic Synthesis

Trifluoromethanesulfonic anhydride, a related compound, has been widely utilized in synthetic organic chemistry for various conversions, including the conversion of oxygen-containing compounds to triflates. Its utility extends to the electrophilic activation and further conversion of amides, sulfoxides, and phosphorus oxides. Recent applications have also included its use as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent (Qin, Cheng, & Jiao, 2022).

Photocatalytic Applications

In the realm of materials science, trifluoromethanesulfonic acid vapor, a component derivative, has been used in a novel synthetic method to create nanoporous covalent triazine frameworks. These frameworks demonstrate promising photocatalytic activity, particularly in the photoreduction reaction of 4-nitrophenol into 4-aminophenol under visible light irradiation (Huang et al., 2016).

Electrophilic Nitrating Agent

Nitric acid/trifluoromethanesulfonic (triflic) anhydride has been employed as an effective electrophilic nitrating agent. This method has enabled the nitration of a series of aromatics under mild conditions, achieving high yields (Olah, Reddy, & Prakash, 1992).

Application in Organic Chemistry

4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, another related compound, has been used as a bifunctional organocatalyst for Michael addition reactions of ketones and aldehydes to nitrostyrenes. This catalyst has achieved high yields, diastereoselectivities, and enantioselectivities in the synthesis of syn-selective adducts (Wang, Yu, Liu, & Peng, 2009).

Acid-Catalyzed Synthesis

Trifluoromethanesulfonic (triflic) acid has been used to induce cyclizations of homoallylic sulfonamides, leading to the synthesis of pyrrolidines. This process demonstrates the acid's utility in facilitating such reactions efficiently (Griffiths-Jones & Knight, 2010).

Safety And Hazards

4-Nitrophenyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl trifluoromethanesulfonate could potentially be used in future studies related to the development and assessment of nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIXHNCNLKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338553
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl trifluoromethanesulfonate

CAS RN

17763-80-3
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
Y Xing Jia, J Zhu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Alternate Name: 4-nitrophenyl trifluoromethanesulfonate. …
Number of citations: 0 onlinelibrary.wiley.com
H Chen, J Han, L Wang - Angewandte Chemie International …, 2018 - Wiley Online Library
… Notably, in the cases of the formation of 2 as and 2 at, the byproducts 4-nitrophenyl trifluoromethanesulfonate (3; 26 %) and methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate (4; 7 %), …
Number of citations: 45 onlinelibrary.wiley.com
JWW Changa, EY Chiaa, CLL Chaia, J Seayada - scholar.archive.org
… were synthesized according to the procedure below except phenyl trifluoromethanesulfonate, 4-methoxyphenyl trifluoromethanesulfonate, 4-nitrophenyl trifluoromethanesulfonate, …
Number of citations: 0 scholar.archive.org
PJ Stang, AG Anderson - The Journal of Organic Chemistry, 1976 - ACS Publications
… 4-Nitrophenyl Trifluoromethanesulfonate. Phenyl trifluoromethanesulfonate (1.00 ml) was … manner as 4-nitrophenyl trifluoromethanesulfonate togive plates, mp 52-53 C (lit.4 mp 51-…
Number of citations: 78 pubs.acs.org
JK Stille, AM Echavarren, RM Williams… - Organic …, 2003 - Wiley Online Library
… intermediate: 4‐Nitrophenyl trifluoromethanesulfonate …
Number of citations: 1 onlinelibrary.wiley.com
P Jain, S Yi, PT Flaherty - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
… Compound 2 was then treated with 4-nitrophenyl trifluoromethanesulfonate and potassium carbonate at room temperature to generate the triflate 3 in 87% yield. This synthetic route is …
Number of citations: 7 onlinelibrary.wiley.com
NN Ansari, MM Cummings, BCG Söderberg - Tetrahedron, 2018 - Elsevier
… Cross coupling of 3-bromo-4-nitrophenyl trifluoromethanesulfonate (14) 45 (67.6 mg, 0.19 mmol) with (ethenyl)tributyltin (72.8 mg, 0.23 mmol) in the presence of in the presence of PPh …
Number of citations: 9 www.sciencedirect.com
M Buback, T Perković, S Redlich… - European Journal of …, 2003 - Wiley Online Library
The influence of high pressure on the Heck reactions of iodobenzene with methyl, ethyl and tert‐butyl acrylate, and of both 4‐nitrophenyl iodide and 4‐nitrophenyl triflate with methyl …
H Wang, Y Zhang, CL Li, XF Wu - Journal of Catalysis, 2020 - Elsevier
… It is worth mentioning that we also tested 4-bromophenyl trifluoromethanesulfonate and 4-nitrophenyl trifluoromethanesulfonate as triflate exchanging reagents, but unfortunately no …
Number of citations: 1 www.sciencedirect.com
LJ Goossen, C Linder, N Rodríguez… - … –A European Journal, 2009 - Wiley Online Library
A bimetallic catalyst system has been developed that for the first time allows the decarboxylative cross‐coupling of aryl and acyl carboxylates with aryl triflates. In contrast to aryl halides, …

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